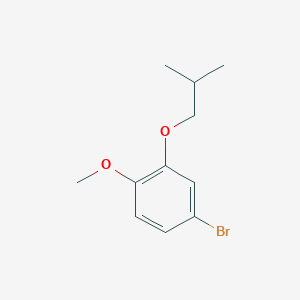

1-Bromo-3-iso-butyloxy-4-methoxybenzene

説明

Contextualization within Aryl Ethers and Halogenated Benzene (B151609) Derivatives

1-Bromo-3-iso-butyloxy-4-methoxybenzene is a multi-substituted aromatic compound. Structurally, it belongs to two significant classes of organic molecules: aryl ethers and halogenated benzene derivatives.

Aryl Ethers: This classification arises from the two ether linkages to the benzene ring: a methoxy (B1213986) group (-OCH₃) and an isobutyloxy group (-OCH₂CH(CH₃)₂). Alkyl aryl ethers are prevalent scaffolds in numerous biologically active molecules and functional materials. thieme-connect.de The ether functional groups are generally stable and influence the electronic properties of the aromatic ring through their electron-donating resonance effects.

Halogenated Benzene Derivatives: The presence of a bromine atom on the aromatic ring places it in the category of haloarenes. researchgate.net The carbon-bromine bond is a key functional group that serves as a versatile handle for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org

The combination of these features—two different ether groups and a halogen substituent—on a single benzene ring makes it a complex and functionally rich molecule.

Significance of Multi-Substituted Aromatic Systems in Contemporary Organic Chemistry

Multi-substituted aromatic systems are fundamental building blocks in a vast range of chemical applications, from pharmaceuticals to materials science. walshmedicalmedia.comjbiochemtech.com The precise arrangement of different substituents on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its function.

Aromatic rings are found in a high percentage of drugs, and their tailored substitution is a cornerstone of medicinal chemistry and fragment-based drug design. jbiochemtech.comnih.gov The ability to introduce various functional groups enables the optimization of a compound's interaction with biological targets. Furthermore, substituted aromatics are crucial in creating advanced materials, including polymers and liquid crystals, where the substituents control properties like thermal stability and electronic conductivity. researchgate.netacs.org

Overview of Research Trajectories for Complex Aromatic Compounds

Current research in organic chemistry continues to focus on developing novel and efficient methods for synthesizing complex aromatic compounds. Key trends include:

Development of Mild and Efficient Synthesis Methods: There is a strong emphasis on creating synthetic routes that proceed under mild conditions, are environmentally benign, and have a broad substrate scope. This includes transition-metal-free coupling reactions and the use of advanced catalysts for processes like the Ullmann and Buchwald-Hartwig etherifications. nih.govresearchgate.netunion.edu

C-H Functionalization: Direct arylation and functionalization of C-H bonds are at the forefront of synthetic strategy, offering more atom-economical routes to complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Exploration of Novel Applications: Researchers are actively exploring the use of complex aromatic compounds in new domains. This includes their role as scaffolds for new drugs, their incorporation into organic light-emitting diodes (OLEDs), and their use as molecular probes and sensors. researchgate.netnih.gov The unique electronic properties conferred by multiple substituents are central to these innovations.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-methoxy-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-8(2)7-14-11-6-9(12)4-5-10(11)13-3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJSHWKJHRMJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies

Strategies for Aryl Bromide Introduction

The most direct route for introducing the bromine atom onto the aromatic ring is through electrophilic aromatic substitution. The success of this strategy hinges on controlling the regioselectivity and selecting appropriate reaction conditions.

The presence of two alkoxy groups on the benzene (B151609) ring profoundly influences the course of electrophilic bromination.

The methoxy (B1213986) (-OCH₃) and isobutoxy (-OCH₂CH(CH₃)₂) groups are both powerful activating substituents that direct incoming electrophiles to the ortho and para positions. vedantu.comnsf.gov In a precursor molecule such as 3-isobutoxy-4-methoxybenzene, the directing effects of these two groups are cooperative for the bromination at the C1 position.

Methoxy Group (at C4): This group directs electrophiles to its ortho positions (C3 and C5) and its para position (C1).

Isobutoxy Group (at C3): This group directs electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The C1 position is para to the strongly activating methoxy group and meta to the isobutoxy group. The para-directing effect of an alkoxy group is generally dominant, especially when compared to the ortho positions, which can be subject to steric hindrance. vedantu.com Theoretical calculations and experimental observations on anisole (B1667542) derivatives consistently show a high preference for para substitution. nih.gov The steric bulk of the isobutoxy group further disfavors substitution at the adjacent C2 position, making the C1 position the most electronically and sterically favored site for electrophilic attack.

Benzene rings that are highly activated by substituents like methoxy groups can undergo bromination without a Lewis acid catalyst. sarthaks.comshaalaa.com Anisole itself reacts with bromine in solvents like ethanoic acid (acetic acid) in the absence of an iron(III) bromide catalyst due to the strong activation of the ring by the methoxy group. vedantu.comsarthaks.comshaalaa.com Given that the target precursor contains two activating alkoxy groups, the aromatic ring is sufficiently electron-rich to be polarized and attacked by molecular bromine (Br₂) directly, obviating the need for a catalyst that would be required for less reactive aromatic systems. sciencemadness.orgmasterorganicchemistry.com Such catalyst-free conditions are often preferred to avoid potential side reactions and to simplify purification.

While molecular bromine is effective, other brominating agents can offer advantages in terms of handling and selectivity. N-Bromosuccinimide (NBS) is a widely used alternative that provides a low, steady concentration of bromine, which can help control the reaction and prevent over-bromination. masterorganicchemistry.commanac-inc.co.jp It is particularly effective for the regioselective bromination of activated aromatic rings. nih.gov The choice of solvent also plays a critical role, influencing reaction rates and selectivity.

| Brominating Agent | Catalyst | Reaction Medium | Key Characteristics & Selectivity |

|---|---|---|---|

| Bromine (Br₂) | None | Acetic Acid | Commonly used for activated rings like anisole derivatives; the polar solvent facilitates the reaction. sciencemadness.orgniscpr.res.in |

| N-Bromosuccinimide (NBS) | None | Acetonitrile (MeCN) | Offers high para-selectivity for activated arenes and is a solid, making it easier to handle than liquid bromine. nih.gov |

| N-Bromosuccinimide (NBS) | None | Dichloromethane (DCM) | A common organic solvent for bromination of various aromatic compounds. sciencemadness.org |

| Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | None or inert solvent | Classic conditions for less activated rings; generally unnecessary and potentially too harsh for highly activated systems like alkoxybenzenes. youtube.comlibretexts.org |

While direct electrophilic bromination is the most straightforward method for synthesizing 1-Bromo-3-iso-butyloxy-4-methoxybenzene, other halogenation routes exist for aryl systems, though they are less practical for this specific target. For instance, the Sandmeyer reaction, involving the diazotization of an amino group followed by displacement with a copper(I) bromide, is a powerful method for introducing bromine, but it would require a multi-step synthesis starting from a nitro or amino precursor, adding unnecessary complexity compared to direct bromination of the activated ring.

Electrophilic Aromatic Bromination Approaches

Etherification Strategies for Alkoxy Groups

An alternative synthetic approach involves forming the isobutoxy ether linkage on a pre-brominated phenolic substrate. The Williamson ether synthesis is the quintessential method for this transformation. byjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. khanacademy.orgyoutube.com

The synthesis would begin with a suitably substituted bromophenol, which is deprotonated by a strong base to form a more nucleophilic phenoxide ion. This ion then attacks a primary alkyl halide, such as isobutyl bromide. youtube.com

The key steps are:

Deprotonation: A brominated guaiacol (B22219) derivative (e.g., 5-bromo-2-methoxyphenol (B1267044) or 2-bromo-5-methoxyphenol) is treated with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding phenoxide. youtube.com

Nucleophilic Attack: The resulting phenoxide attacks the primary electrophilic carbon of an isobutyl halide (e.g., 1-bromo-2-methylpropane), displacing the halide and forming the isobutoxy ether bond via an S_N2 mechanism. byjus.comyoutube.com Primary alkyl halides are ideal for this reaction to minimize competing elimination reactions. masterorganicchemistry.com

The specific starting materials would depend on the availability of the brominated phenol (B47542).

| Phenolic Substrate | Alkylating Agent | Base | Typical Solvent |

|---|---|---|---|

| 5-Bromo-2-methoxyphenol | 1-Bromo-2-methylpropane (Isobutyl bromide) | NaH, K₂CO₃, NaOH | DMF, Acetonitrile |

| 4-Bromo-3-methoxyphenol | 1-Bromo-2-methylpropane (Isobutyl bromide) | NaH, K₂CO₃, NaOH | DMF, Acetonitrile |

This strategy provides a robust and reliable method for constructing the ether linkage, completing the synthesis of the target molecule.

Introduction of the Methoxy Moiety

Alternatively, the synthesis can be designed where the methoxy group is introduced onto a precursor that already contains the bromo and iso-butyloxy functionalities, namely 2-Bromo-5-isobutoxyphenol.

Methylation of a phenolic hydroxyl group is a robust and well-established transformation. Several reagents can accomplish this, again typically following the general principle of the Williamson ether synthesis.

Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): This is a powerful, efficient, and cost-effective methylating agent. The reaction is usually performed in the presence of a base like potassium carbonate or sodium hydroxide. sciencemadness.org

Methyl Iodide (CH₃I): Another highly effective reagent for methylation. It is more reactive than methyl bromide or chloride and is often used with a base like K₂CO₃ in a polar aprotic solvent. francis-press.com

Diazomethane (B1218177) (CH₂N₂): While highly effective and proceeding under mild conditions, diazomethane is toxic and explosive, making it less suitable for larger-scale industrial synthesis.

Table 2: Comparison of Common Methylation Reagents for Phenols

| Reagent | Base | Typical Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Dimethyl Sulfate | K₂CO₃, NaOH | Acetone, DMF | High reactivity, low cost. sciencemadness.org | Highly toxic. |

| Methyl Iodide | K₂CO₃ | DMF, Acetonitrile | High reactivity, good yields. francis-press.com | Higher cost than dimethyl sulfate, volatile. |

Convergent and Divergent Synthesis Pathways

The assembly of this compound can be approached from different starting points, highlighting the strategic decisions in multi-step organic synthesis.

Sequential Functionalization Strategies

The order in which the bromo, methoxy, and iso-butyloxy groups are introduced onto the benzene ring is critical. The electronic properties of the existing substituents direct the position of subsequent functionalization. Direct bromination of anisole (methoxybenzene) yields a mixture of ortho and para isomers, making the synthesis of a meta-bromo product like 1-bromo-3-methoxybenzene challenging by this route. sciencemadness.org Therefore, a more controlled, sequential approach is necessary.

Two plausible divergent pathways starting from a substituted phenol are outlined below:

Pathway A: Starting from 4-Methoxyphenol (B1676288) (MeO-Ph-OH)

Bromination: The hydroxyl and methoxy groups are ortho-, para-directing. Bromination of 4-methoxyphenol would need to be carefully controlled to achieve bromination at the C3 position (ortho to the hydroxyl and meta to the methoxy group). This would yield the key intermediate, 3-Bromo-4-methoxyphenol.

Iso-butylation: The resulting 3-Bromo-4-methoxyphenol can then be alkylated with an isobutyl halide (e.g., isobutyl bromide) using the Williamson ether synthesis conditions described previously (see Section 2.2.1.2) to furnish the final product.

Pathway B: Starting from 4-Hydroxyphenol (Hydroquinone)

Mono-isobutylation: Selective mono-alkylation of hydroquinone (B1673460) would yield 4-isobutoxyphenol. This requires carefully controlled stoichiometry.

Bromination: The hydroxyl and isobutoxy groups are both ortho-, para-directing. Bromination of 4-isobutoxyphenol would likely occur ortho to the stronger activating group, the hydroxyl group, to give 2-Bromo-5-isobutoxyphenol.

Methylation: The final step would be the methylation of the remaining phenolic hydroxyl group using a reagent like dimethyl sulfate or methyl iodide (see Section 2.2.2.1) to complete the synthesis.

The choice between these pathways depends on the availability and cost of the starting materials and the feasibility of achieving the required regioselectivity in the bromination step. Pathway A, utilizing the known precursor 3-Bromo-4-methoxyphenol, represents a more direct and controllable route. nih.govambeed.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₁₁H₁₅BrO₂ | Target Product |

| 3-Bromo-4-methoxyphenol | C₇H₇BrO₂ | Synthetic Precursor nih.gov |

| 2-Bromo-5-isobutoxyphenol | C₁₀H₁₃BrO₂ | Synthetic Precursor |

| 4-Methoxyphenol | C₇H₈O₂ | Starting Material |

| Hydroquinone (4-Hydroxyphenol) | C₆H₆O₂ | Starting Material |

| 4-Isobutoxyphenol | C₁₀H₁₄O₂ | Synthetic Intermediate |

| Isobutyl Bromide | C₄H₉Br | Alkylating Agent |

| Isobutyl Tosylate | C₁₁H₁₆O₃S | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | Base |

| Sodium Hydride | NaH | Base |

| Sodium Hydroxide | NaOH | Base |

| N,N-dimethylformamide (DMF) | C₃H₇NO | Solvent |

| Potassium Iodide | KI | Catalyst |

| Tetrabutylammonium bromide | C₁₆H₃₆BrN | Phase-Transfer Catalyst |

| Dimethyl Sulfate | C₂H₆O₄S | Methylating Agent sciencemadness.org |

| Methyl Iodide | CH₃I | Methylating Agent |

| Diazomethane | CH₂N₂ | Methylating Agent |

| Anisole (Methoxybenzene) | C₇H₈O | Reference Compound sciencemadness.org |

Protecting Group Chemistry in Multi-Substituted Aryl Systems

The synthesis of multi-substituted aromatic compounds like this compound often necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. nih.gov In a hypothetical synthesis starting from a dihydroxybenzene derivative, one of the hydroxyl groups would need to be selectively protected before the introduction of the isobutyl and methyl ethers.

For instance, starting with 4-bromobenzene-1,2-diol, the selective protection of one hydroxyl group is crucial. The choice of protecting group is critical and depends on its stability under the conditions of subsequent reactions and the ease of its removal. nih.govsynarchive.com Common protecting groups for phenols include benzyl (B1604629) (Bn) ethers and silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). synarchive.com

The 4-methoxybenzyl (PMB) group is another effective protecting group for phenols, known for its stability and various deprotection methods. nih.govnih.gov The relative reactivity and stability of different benzyl bromide derivatives for protection are influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

A plausible synthetic route could involve the selective protection of one hydroxyl group, followed by etherification of the remaining free hydroxyl group, and finally, deprotection to yield the desired intermediate for further functionalization.

Advanced Coupling Reactions in Aryl Ether Synthesis

The bromine atom in this compound makes it an ideal substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-oxygen bonds.

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Oxygen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl product. researchgate.netrsc.orgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.netrsc.org For instance, the coupling of 1-bromo-4-methoxybenzene with phenylboronic acid has been studied with various palladium catalysts, providing a model for the expected reactivity of the target compound. researchgate.netchegg.com

Interactive Data Table: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 95 | researchgate.net |

| Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 80 | 98 | rsc.org |

| PdCl₂(PPh₃)₂ | K₂CO₃ | H₂O/TBAB | 100 | 91-94 | researchgate.net |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. nih.govnih.gov The reaction of this compound with an alkene like styrene, catalyzed by a palladium complex, would result in the formation of a stilbene (B7821643) derivative. researchgate.net The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the electronic and steric properties of the substrates and the reaction conditions. nih.gov

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst, to form a disubstituted alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would introduce an alkynyl substituent onto the aromatic ring. nih.gov This reaction is typically carried out under mild conditions. wikipedia.orglibretexts.org The presence of a trifluoromethyl group on a pyrazole (B372694) ring has been shown to make Sonogashira coupling more challenging, highlighting the influence of substituents on reactivity. researchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering different reactivity and substrate scope. core.ac.ukthieme-connect.denih.govacs.orgnih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can promote the coupling of aryl bromides with various nucleophiles, including organozinc reagents (Negishi coupling) and Grignard reagents (Kumada coupling). core.ac.ukacs.org These reactions can be used to form both C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. For instance, nickel catalysts have been successfully employed for the cross-coupling of methoxyarenes with alkyl Grignard reagents via C–O bond cleavage, a reaction that could potentially be applied to the isobutoxy and methoxy groups of the title compound under specific conditions. acs.org

Nickel/Photoredox Catalysis: The combination of nickel catalysis with photoredox catalysis has enabled a wide range of challenging cross-coupling reactions, including enantioselective C(sp³)–H cross-couplings. thieme-connect.de This dual catalytic system can generate radical intermediates under mild conditions, allowing for novel bond formations that are not accessible through traditional methods.

Arylation Reactions Involving Aryl Bromides

Aryl bromides such as this compound are key substrates in arylation reactions, which involve the formation of a new bond between the aromatic ring and another moiety. These reactions are not limited to the palladium- and nickel-catalyzed methods mentioned above. Other transition metals and reaction conditions can be employed to achieve diverse transformations.

The choice of synthetic strategy, whether it involves protecting group chemistry or advanced coupling reactions, will ultimately depend on the desired target molecule and the available starting materials. The reactivity of this compound in these transformations can be inferred from the extensive literature on the behavior of similar substituted aryl bromides.

Reaction Mechanisms and Pathways

Electrophilic Aromatic Substitution (EAS) Mechanistic Studies

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and the likely pathway for the introduction of the bromine atom onto the precursor aromatic ring. The mechanism proceeds in two principal steps: the initial attack of the electrophile (e.g., Br⁺) on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. uci.edu The first step is typically the rate-determining step of the reaction. uci.edu

The regioselectivity of electrophilic aromatic substitution is controlled by the substituents already present on the benzene ring. In the case of the precursor to 1-Bromo-3-iso-butyloxy-4-methoxybenzene, which is likely 2-isobutoxy-1-methoxybenzene or a related structure, the isobutyloxy and methoxy (B1213986) groups play a crucial role.

Both the methoxy (-OCH₃) and isobutyloxy (-OCH₂(CH₃)₂) groups are classified as alkoxy groups. They are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution. ncert.nic.inucalgary.ca Their activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring via resonance, which stabilizes the positive charge of the intermediate arenium ion. This resonance effect outweighs their electron-withdrawing inductive effect. The directing effect is also a consequence of this resonance, as the negative charge in the resonance contributors of the neutral molecule is localized on the ortho and para positions, making them more nucleophilic and susceptible to attack by an electrophile.

When multiple activating groups are present, their directing effects can be either cooperative or competitive. The ultimate position of substitution is determined by a combination of their cumulative activating power and steric hindrance. The bulky isobutyl group, for instance, can sterically hinder the ortho positions, potentially favoring substitution at the less hindered para position. ucalgary.ca

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -OCH₃ (Methoxy) | Withdrawing | Donating | Activating | Ortho, Para |

| -OCH₂CH(CH₃)₂ (Isobutyloxy) | Withdrawing | Donating | Activating | Ortho, Para |

| -Br (Bromo) | Withdrawing | Donating | Deactivating | Ortho, Para |

The study of kinetic isotope effects (KIE) provides significant insight into reaction mechanisms by comparing the rates of reaction for molecules containing different isotopes, typically hydrogen (kH) versus deuterium (B1214612) (kD). wikipedia.orgprinceton.edu In electrophilic aromatic substitution, the C-H bond is broken during the second step (rearomatization). A primary KIE (kH/kD > 1) is observed only if this C-H bond cleavage occurs in the rate-determining step. princeton.edu

Studies on the bromination of anisole (B1667542), a simpler analog of the subject compound, have been instrumental in elucidating the mechanism. Research on the bromination of anisole and its deuterated form (anisole-2,4,6-d₃) in aqueous acetic acid revealed a kH/kD value of approximately 1.0 for the uncatalyzed reaction. niscpr.res.in This absence of a significant primary kinetic isotope effect indicates that the initial electrophilic attack of bromine on the aromatic ring is the slow, rate-determining step, and the subsequent proton loss is fast. niscpr.res.in

However, the nature of the brominating species can influence the KIE. When bromination is conducted in the presence of excess bromide ions, the less reactive tribromide ion (Br₃⁻) can compete with molecular bromine (Br₂). niscpr.res.in Under these conditions, the kH/kD value for the reaction involving Br₃⁻ was found to be 2.6, suggesting that for this less reactive electrophile, the proton removal step becomes more significant and partially rate-limiting. niscpr.res.in

Table 2: Kinetic Isotope Effects in the Bromination of Anisole

| Brominating Species | Catalyst/Conditions | kH/kD | Interpretation | Reference |

| Br₂ | Uncatalysed (85% aq. HOAc) | ~1.0 | No primary KIE; Step 1 is rate-determining. | niscpr.res.in |

| Br₂ | Catalysed (IBr, ZnCl₂) | ~1.0 | No primary KIE; Step 1 is rate-determining. | niscpr.res.in |

| Br₃⁻ | Excess Br⁻ | 2.6 | Primary KIE observed; C-H bond breaking is partially rate-determining. | niscpr.res.in |

Rearrangement Reactions Involving Aryl Ethers

Aryl ethers can undergo various rearrangement reactions, with the Claisen rearrangement being one of the most well-studied examples. While the saturated isobutyloxy group of the title compound prevents it from undergoing a classical Claisen rearrangement, this reaction is fundamental to the chemistry of aryl ethers containing an allyl group.

The Claisen rearrangement is a thermally induced libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylphenol. libretexts.orgucalgary.ca The reaction proceeds through a concerted, pericyclic mechanism involving the cyclic shift of six electrons via a six-membered chair-like transition state. ucalgary.calibretexts.org This intramolecular process forms a new carbon-carbon bond between the C3 of the allyl group and the ortho position of the aromatic ring, concurrent with the cleavage of the ether C-O bond. libretexts.org

The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable aromatic phenol (B47542) product. ucalgary.calibretexts.org Evidence for this mechanism is robust, supported by experiments using ¹⁴C-labeled allyl groups, which confirmed that the terminal carbon of the allyl group is the one that forms the new bond to the ring. libretexts.orglibretexts.org While often described as a synchronous process, detailed studies suggest the transition state can be asynchronous, with the extent of C-O bond breaking and C-C bond formation being influenced by substituents and solvent polarity. nih.gov

Modern computational chemistry, particularly using Density Functional Theory (DFT), has provided profound insights into the complex potential energy surfaces of aryl ether rearrangements. nsf.govrsc.org These studies allow for the detailed examination of transition states and intermediates that may not be directly observable experimentally.

Computational investigations of the Claisen rearrangement have helped to visualize the evolution of chemical bonds throughout the reaction. rsc.org By analyzing the Electron Localization Function (ELF), researchers can map the precise sequence of bond formation and cleavage events along the intrinsic reaction coordinate. rsc.org

Furthermore, computational studies have been crucial in understanding more complex cascade reactions in related systems, such as the base-mediated rearrangements of aryl-substituted diallyl ethers. organic-chemistry.orgfigshare.combath.ac.uk These analyses have revealed competing pathways, including libretexts.orgnih.gov-Wittig-oxy-Cope and isomerization-Claisen rearrangements, and have shown that such reactions can proceed through dissociative pathways with complex, multi-step mechanisms. organic-chemistry.orgfigshare.com The role of the base, solvent, and substrate electronics in dictating the reaction outcome has been rationalized through these computational models. bath.ac.uk

Table 3: Key Findings from Computational Studies on Aryl Ether Rearrangements

| Reaction Type | Computational Method | Key Insight | Reference |

| Claisen Rearrangement | DFT (B3LYP, M052x), ELF Analysis | Elucidated the sequence of bond breaking/formation, showing asynchronous character. | rsc.org |

| Claisen Cascades | DFT | Explained how substituents influence regioselectivity and competition between different cyclization pathways. | nsf.gov |

| Base-Mediated Diallyl Ether Rearrangements | DFT, Mechanistic Analysis | Demonstrated complex competing pathways ( libretexts.orgnih.gov-Wittig vs. Claisen) and the possibility of dissociative mechanisms. | organic-chemistry.orgbath.ac.uk |

Mechanistic Insights into Cross-Coupling Reactions

The halogen and ether functionalities of this compound make it a versatile substrate for metal-catalyzed cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The aryl bromide moiety is a classic electrophilic partner in numerous palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. nih.govlibretexts.orglibretexts.org The generally accepted mechanism for these transformations involves a catalytic cycle with three main steps: libretexts.org

Oxidative Addition: The C(sp²)-Br bond of the aryl bromide adds to a low-valent metal catalyst, typically a Pd(0) complex, to form a Pd(II) intermediate. libretexts.orglibretexts.org This step breaks the C-Br bond and forms new metal-carbon and metal-halogen bonds.

Transmetalation: The organic group from an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle. libretexts.org

While the C-Br bond is readily activated, the C-O bonds of the methoxy and isobutyloxy groups are significantly more robust and unreactive under standard palladium catalysis. However, significant progress has been made in the nickel-catalyzed cross-coupling of aryl ethers. acs.org These reactions often require specialized, bulky N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition of the C(aryl)-O bond to the nickel center. acs.org The mechanism of this C-O bond activation is an area of active research, but it opens up the possibility of using the ether groups themselves as coupling handles, adding another layer of synthetic versatility to molecules like this compound. nih.govacs.org

Detailed Steps: Oxidative Addition, Transmetallation, and Reductive Elimination

Oxidative Addition: This is often the initial and rate-determining step of the catalytic cycle, where the palladium(0) catalyst inserts itself into the carbon-bromine bond of this compound. numberanalytics.comwikipedia.org This process leads to the formation of a square planar palladium(II) complex, where both the aryl group and the bromide are bonded to the metal center. The electron-donating nature of the methoxy and isobutyloxy substituents on the aromatic ring increases the electron density on the carbon atom bonded to the bromine, which can facilitate the oxidative addition step. inorgchemres.org The general order of reactivity for aryl halides in this step is I > OTf > Br >> Cl. wikipedia.org

Transmetallation: Following oxidative addition, a transmetallation step occurs. In this phase, an organometallic nucleophile (such as an organoboron compound in a Suzuki coupling or an organotin compound in a Stille coupling) reacts with the arylpalladium(II) complex. libretexts.orgorganic-chemistry.org The aryl group from the nucleophile displaces the bromide ligand on the palladium center, resulting in a new diorganopalladium(II) complex. For a Suzuki coupling, this step requires activation of the organoboron compound with a base to enhance the polarization of the organic ligand and facilitate the transfer. organic-chemistry.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic ligands on the palladium(II) complex couple and are expelled as the final product. libretexts.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is favored when the newly formed bond is strong and the two groups to be coupled are adjacent in the coordination sphere of the metal. chemrxiv.org The steric bulk of the ligands on the palladium catalyst can influence the rate of this step. nih.gov

| Mechanistic Step | Description | Key Intermediates with this compound (Hypothetical) | Influencing Factors |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the aryl bromide. | (L)nPd(0) + Br-Ar → (L)nPd(II)(Ar)(Br) (where Ar = 3-isobutyloxy-4-methoxyphenyl) | Electron-donating groups on the aryl ring, nature of the leaving group (Br), and electron-rich ligands on palladium. inorgchemres.orglibretexts.org |

| Transmetallation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | (L)nPd(II)(Ar)(Br) + R-M → (L)nPd(II)(Ar)(R) + M-Br (e.g., M-R = organoboron reagent) | Nature of the organometallic reagent, presence of a base (in Suzuki coupling), and the ligands on palladium. organic-chemistry.org |

| Reductive Elimination | Formation of the new C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst. | (L)nPd(II)(Ar)(R) → Ar-R + (L)nPd(0) | Steric and electronic properties of the ligands, and the nature of the coupled groups (Ar and R). chemrxiv.orgnih.gov |

Role of Catalyst Design and Ligand Effects on Reaction Mechanisms

The design of the catalyst, particularly the choice of ligands coordinated to the palladium center, is crucial for the success of cross-coupling reactions involving aryl bromides like this compound. Ligands play a pivotal role in modulating the steric and electronic properties of the metal center, thereby influencing the rates and efficiencies of the individual steps in the catalytic cycle. rsc.org

Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, have been shown to be highly effective in promoting the cross-coupling of aryl bromides. nih.gov The steric bulk of these ligands facilitates the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step. nih.govliv.ac.uk The electron-donating character of these phosphines increases the electron density on the palladium atom, which enhances its reactivity towards the aryl bromide. inorgchemres.org

For sterically hindered aryl bromides, the use of bulky ligands is particularly important to overcome the steric hindrance around the reaction center. nih.govacs.org In the case of this compound, the isobutyloxy group, while not extremely bulky, does present more steric hindrance than a simple methoxy group, making the choice of an appropriate bulky ligand beneficial.

The choice of ligand can also influence the rate of reductive elimination. Bulky ligands can promote this step by creating steric pressure that favors the formation of the product and the regeneration of the lower-coordinate catalyst. rsc.org

| Ligand Type | Key Characteristics | Effect on Reaction Mechanism | Examples of Ligands |

|---|---|---|---|

| Bulky, Electron-Rich Monodentate Phosphines | Large cone angle, strong electron-donating ability. | Promotes oxidative addition by stabilizing monoligated Pd(0) species and increases the rate of reductive elimination. nih.govrsc.org Effective for sterically hindered and electron-rich aryl bromides. nih.gov | Tri-tert-butylphosphine (P(t-Bu)3), XPhos, SPhos, RuPhos. nih.govorganic-chemistry.org |

| Bidentate Phosphines (Diphosphines) | Form a chelate with the metal center. | Can provide high stability to the catalyst complex. In some cases, dissociation of one arm of the ligand is necessary for catalytic activity. libretexts.orguwindsor.ca | BINAP, DPPF. libretexts.orguwindsor.ca |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, often bulky. | Can form very stable and highly active catalysts, sometimes effective in ligand-free protocols for Heck reactions. researchgate.net | IPr, IMes. |

Computational and Theoretical Investigations

Electronic Structure and Aromaticity Studies

Quantum chemical calculations, such as those derived from Density Functional Theory (DFT), are instrumental in visualizing and quantifying the electron density distribution across the aromatic ring of 1-Bromo-3-isobutoxy-4-methoxybenzene. The methoxy (B1213986) (-OCH₃) and isobutoxy (-OCH₂CH(CH₃)₂) groups are both considered electron-donating groups due to the resonance effect of the oxygen lone pairs with the benzene (B151609) π-system. This donation increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to these groups.

The interplay of these substituent effects in 1-Bromo-3-isobutoxy-4-methoxybenzene results in a complex electron density map. The powerful electron-donating character of the methoxy group at position 4 and the isobutoxy group at position 3 will significantly enrich the electron density of the ring. The bromine at position 1 will locally withdraw electron density via induction. The net effect is a nuanced distribution that governs the molecule's reactivity and intermolecular interactions.

Table 1: Expected Qualitative Effects of Substituents on Electron Density of the Benzene Ring

| Substituent | Position | Electronic Effect (Resonance) | Electronic Effect (Inductive) | Overall Effect on Ring Electron Density |

| Bromo | 1 | +R (weakly donating) | -I (strongly withdrawing) | Net withdrawing |

| Iso-Butyloxy | 3 | +R (donating) | -I (withdrawing) | Net donating |

| Methoxy | 4 | +R (strongly donating) | -I (withdrawing) | Net donating |

Electron-donating groups, such as methoxy and isobutoxy, generally lead to a small decrease in the ASE of the benzene ring. iucr.org This is because these substituents can introduce some degree of bond length alternation in the ring, slightly disrupting the perfect delocalization of the π-electrons. Electron-withdrawing groups can have a more variable effect. For polysubstituted benzenes, the effects are roughly additive, but steric interactions between adjacent bulky groups can cause deviations from simple additivity. researchgate.net Given the presence of three substituents, it is expected that the ASE of 1-Bromo-3-isobutoxy-4-methoxybenzene would be slightly lower than that of unsubstituted benzene.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational metric to evaluate the aromaticity of a cyclic system. wikipedia.orggithub.ionumberanalytics.com It is calculated as the negative of the magnetic shielding at a non-bonded point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. wikipedia.orgnumberanalytics.com

For benzene, a prototypical aromatic compound, the NICS(1) value is approximately -9.7 ppm. researchgate.net Substituents can modulate this value. Electron-donating groups like methoxy and alkyl groups tend to slightly decrease the magnitude of the negative NICS value, indicating a minor reduction in aromaticity. nih.gov Halogen substituents also generally lead to a less negative NICS value. nih.gov The cumulative effect of the bromo, isobutoxy, and methoxy groups would likely result in a NICS value for 1-Bromo-3-isobutoxy-4-methoxybenzene that is slightly less negative than that of benzene, suggesting a marginal decrease in its aromatic character.

Table 2: Illustrative NICS(1) Values for Benzene and Related Substituted Compounds

| Compound | NICS(1) (ppm) (Illustrative) | Reference |

| Benzene | -9.7 | researchgate.net |

| Toluene | -9.5 | |

| Anisole (B1667542) (Methoxybenzene) | -9.2 | |

| Bromobenzene | -9.0 | |

| 1-Bromo-3-isobutoxy-4-methoxybenzene | ~ -8.5 to -9.0 (Estimated) |

Note: The NICS value for the target compound is an estimate based on the known effects of similar substituents.

Conformational Analysis and Molecular Dynamics

The flexibility of the isobutoxy group and the potential for various non-covalent interactions are key aspects of the molecule's three-dimensional structure and behavior.

The isobutoxy group is characterized by several rotatable single bonds, which allows it to adopt multiple conformations. Computational methods like molecular dynamics (MD) simulations and conformational search algorithms can be employed to explore the potential energy surface of the molecule and identify low-energy conformers. mun.cagwdg.de The rotation around the C(ring)-O, O-CH₂, and CH₂-CH bonds of the isobutoxy group will be of particular interest.

Studies on similar alkyl-substituted benzenes, such as isobutylbenzene, have shown that certain conformations are preferred due to a balance of steric and electronic factors. researchgate.net For 1-Bromo-3-isobutoxy-4-methoxybenzene, the presence of the adjacent methoxy group will likely impose steric constraints on the rotational freedom of the isobutoxy chain, favoring conformations that minimize steric hindrance between the two alkoxy groups.

The structure of 1-Bromo-3-isobutoxy-4-methoxybenzene allows for a variety of non-covalent interactions.

Intramolecular Interactions: While there are no classic hydrogen bond donors in the molecule, weak intramolecular interactions, such as C-H···O or C-H···Br hydrogen bonds, may exist in certain conformations. nih.govmdpi.commdpi.com These interactions, although weak, can contribute to the relative stability of different conformers. For instance, a hydrogen on the isobutyl group could potentially interact with the oxygen of the neighboring methoxy group. The existence and strength of such interactions can be investigated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM).

Intermolecular Interactions: In the solid state or in solution, 1-Bromo-3-isobutoxy-4-methoxybenzene molecules will interact with each other through a combination of forces. These include:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density. The bulky isobutyl group will contribute significantly to these interactions.

Dipole-dipole interactions: The molecule possesses a net dipole moment due to the electronegative oxygen and bromine atoms. These permanent dipoles will lead to electrostatic interactions between molecules. ncert.nic.in

π-π stacking: The aromatic rings can stack on top of each other, a common interaction in benzene derivatives.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom (like the oxygen of a neighboring molecule).

The crystal packing of related molecules like 1,3-Bis(4-bromobutoxy)benzene has been shown to be influenced by C-H···π interactions. iucr.org It is plausible that similar interactions play a role in the solid-state structure of 1-Bromo-3-isobutoxy-4-methoxybenzene.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry used to predict the reactive behavior of molecules. It is calculated by determining the electrostatic potential at various points on the electron density surface of a molecule. This analysis helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are susceptible to electrostatic interactions and chemical reactions.

Prediction of Reactive Sites and Electrophilic Attack Preference

For a molecule like 1-Bromo-3-iso-butyloxy-4-methoxybenzene, an MESP analysis would map the electrostatic potential onto the molecular surface. Typically, regions with negative potential (often colored red or yellow) indicate electron-rich areas and are likely sites for electrophilic attack. In substituted benzenes, the oxygen atoms of the ether groups (isobutyloxy and methoxy) are expected to be regions of high negative potential due to the presence of lone pairs of electrons. researchgate.netresearchgate.net These sites would be predicted as favorable for interactions with electrophiles.

Conversely, regions with positive potential (often colored blue) are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the aromatic ring and the alkyl groups would exhibit positive potential. The MESP surface would also be influenced by the electron-donating nature of the alkoxy groups and the electron-withdrawing, yet also directing, nature of the bromine atom. The interplay of these substituents would determine the precise locations and magnitudes of the positive and negative potentials on the benzene ring, thereby predicting the preferred sites for electrophilic aromatic substitution. Without specific calculations for this molecule, a definitive prediction of the most favorable site for electrophilic attack cannot be made.

Non-Covalent Interactions in Substituted Benzene Systems

Non-covalent interactions (NCIs) are crucial in understanding the structure, stability, and function of molecular systems. In substituted benzenes, these interactions, such as hydrogen bonds and van der Waals forces, play a significant role in molecular aggregation and crystal packing. researchgate.netresearchgate.net

Symmetry Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry Adapted Perturbation Theory (SAPT) is a powerful computational method used to analyze intermolecular interaction energies. researchgate.net It decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. chemrxiv.orgnih.govacs.orgaip.org

A hypothetical SAPT energy decomposition for a dimer of this compound might look like the table below, illustrating the typical energy components.

Hypothetical SAPT0 Interaction Energy Decomposition for a this compound Dimer (kcal/mol)

| Interaction Energy Component | Hypothetical Value (kcal/mol) |

| Electrostatics | -7.5 |

| Exchange | 12.0 |

| Induction | -2.5 |

| Dispersion | -10.0 |

| Total Interaction Energy | -8.0 |

Note: These values are illustrative and not based on actual calculations for the specified compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are methods used to visualize and characterize non-covalent interactions based on the electron density and its derivatives. researchgate.netnsmsi.ir

QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) can distinguish between covalent bonds and closed-shell interactions (e.g., hydrogen bonds, van der Waals interactions). nih.gov For this compound, QTAIM could be used to identify and characterize weak intramolecular and intermolecular hydrogen bonds, such as C-H···O or C-H···Br contacts. nih.gov

The NCI plot method provides a visual representation of non-covalent interactions in three-dimensional space. researchgate.netmdpi.com It generates surfaces colored according to the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net An NCI plot for a dimer of this compound would likely show large green surfaces corresponding to van der Waals interactions between the aromatic rings and isobutyl groups, and smaller blue or blue-green regions indicating hydrogen bonding. rsc.orgarxiv.org

Computational Reaction Pathway Elucidation

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, intermediates, and transition states.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound would likely involve steps such as etherification and electrophilic bromination. A computational study would involve locating the transition state (TS) for each key step. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. scribd.com

For instance, in the bromination of the precursor molecule, 3-isobutoxy-4-methoxybenzene, a transition state analysis would be performed to determine the energy barrier for the addition of the bromine electrophile to the different possible positions on the benzene ring. rsc.org The calculated activation energies for the formation of the different isomers would allow for a prediction of the reaction's regioselectivity. The geometry of the transition state would reveal the extent of bond formation and breaking at this critical point. researchgate.netuu.nlthieme-connect.com

A data table from such a study would typically include the calculated activation energies for different pathways.

Hypothetical Activation Energies for the Bromination of 3-isobutoxy-4-methoxybenzene

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Bromination at C1 | 20.5 |

| Bromination at C2 | 18.2 |

| Bromination at C5 | 22.1 |

| Bromination at C6 | 19.8 |

Note: These values are hypothetical and for illustrative purposes only. The position numbering is based on the precursor molecule.

Prediction of Regio- and Stereoselectivity in Functionalization Reactions

Computational chemistry has emerged as a powerful tool for predicting the outcomes of chemical reactions, offering insights that can guide synthetic efforts and minimize trial-and-error experimentation. rsc.org For substituted bromobenzenes, theoretical investigations are crucial for anticipating how the interplay of electronic and steric effects of the substituents will direct incoming reagents to a specific position on the benzene ring.

The prediction of regioselectivity in the functionalization of substituted benzenes, such as those with bromo and alkoxy groups, is heavily reliant on quantum chemical calculations and, more recently, machine learning models.

Density Functional Theory (DFT) Analysis:

DFT calculations are a cornerstone for understanding and predicting the regioselectivity of electrophilic aromatic substitution and other functionalization reactions. rsc.org These methods can be used to calculate the energies of reaction intermediates and transition states, providing a quantitative measure of the most likely reaction pathway.

For instance, in the electrophilic bromination of anisole (a methoxybenzene), DFT calculations have been used to analyze the reaction profile. nih.gov The results indicate that the ortho and para positions are significantly more activated towards electrophilic attack than the meta position, which is consistent with experimental observations. nih.govresearchgate.net This is attributed to the electron-donating nature of the methoxy group, which stabilizes the positive charge in the arenium ion intermediate through resonance. researchgate.net

In a similar vein, a detailed DFT analysis of the dinitration of 1,2- and 1,4-dimethoxybenzene (B90301) revealed that the regioselectivity is governed by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.gov For 1,2-dimethoxybenzene, this leads to exclusive dinitration at the 4 and 5 positions. nih.gov Such studies provide a framework for predicting the outcome of reactions on more complex molecules like this compound, where the directing effects of the bromo, isobutyloxy, and methoxy groups would need to be considered in concert.

Key Factors Influencing Regioselectivity in Substituted Benzenes:

| Factor | Description | Predicted Outcome for Alkoxy-Substituted Bromobenzenes |

| Electronic Effects | The electron-donating or -withdrawing nature of substituents. Alkoxy groups are strong activators and ortho-, para-directors. Bromo groups are deactivating but also ortho-, para-directing. | Functionalization is generally directed to positions ortho or para to the alkoxy groups. The bromo substituent will have a lesser directing influence. |

| Steric Hindrance | The physical bulk of substituents can block access to adjacent positions. The isobutyloxy group is bulkier than a methoxy group. | Attack at the position ortho to the bulky isobutyloxy group may be disfavored compared to other activated positions. |

| Reaction Mechanism | The nature of the reaction (e.g., electrophilic aromatic substitution, C-H activation) influences the transition state and, consequently, the regioselectivity. | For electrophilic substitution, the stability of the arenium ion is key. For metal-catalyzed C-H activation, the coordination of the catalyst to a directing group can dictate the site of functionalization. |

Machine Learning Approaches:

Machine learning (ML) models are increasingly being used to predict the outcomes of organic reactions with high accuracy. acs.orgrsc.org These models are trained on large datasets of known reactions and can learn to identify the patterns that govern regioselectivity. nih.govacs.org For example, a neural network model has been developed to predict the major product of various organic reactions, including those on substituted benzenes, with notable success. nih.govacs.org

Hybrid models that combine DFT calculations with machine learning have shown particular promise. rsc.org A Gaussian Process Regression model trained on experimental kinetic data for nucleophilic aromatic substitution reactions was able to predict reaction barriers with a mean absolute error of only 0.77 kcal/mol and achieved a top-1 accuracy of 86% in predicting regio- and chemoselectivity. rsc.org

Accuracy of Predictive Models for Reaction Outcomes:

| Model Type | Application | Reported Accuracy |

| Neural Network | General Organic Reactions | Top-1 accuracy of up to 84.8% for some reaction classes. acs.org |

| DFT-ML Hybrid | Nucleophilic Aromatic Substitution | 86% top-1 accuracy for regio- and chemoselectivity prediction. rsc.org |

| Machine Learning | Solvent Prediction | Top-3 accuracy of 85.1% for predicting missing solvents. chemrxiv.org |

When a functionalization reaction creates a new chiral center, computational methods can be invaluable for predicting which stereoisomer will be formed in excess. This is particularly relevant in asymmetric catalysis, where a chiral catalyst is used to control the stereochemical outcome of a reaction. researchgate.net

Computational Modeling of Asymmetric Catalysis:

DFT and other computational methods can be used to model the interaction between a substrate, a chiral catalyst, and the reagents. researchgate.netnih.gov By calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products, it is possible to predict the enantiomeric or diastereomeric excess of a reaction.

For example, computational studies on enantioselective C-H amination reactions have been used to understand the role of chiral phosphoric acid catalysts in controlling the stereoselectivity. researchgate.net These studies reveal that non-covalent interactions between the substrate and the chiral catalyst in the transition state are responsible for the observed stereochemical preference. researchgate.net Similarly, in the context of orientational chirality, DFT calculations have been employed to determine the relative energies and optimized conformers of individual orientatiomers, providing insight into their stability. nih.govfrontiersin.orgnih.gov

The prediction of stereoselectivity often involves the analysis of subtle steric and electronic interactions within a well-defined chiral pocket created by the catalyst. researchgate.net These computational models can guide the design of new and more effective chiral catalysts for the stereoselective functionalization of aromatic compounds.

Structure Reactivity and Structure Property Relationships

Impact of Substituent Position and Nature on Reactivity

The substituents on the benzene (B151609) ring significantly influence its susceptibility to electrophilic attack and the orientation of incoming electrophiles.

The benzene ring of 1-Bromo-3-iso-butyloxy-4-methoxybenzene is trisubstituted. The methoxy (B1213986) (-OCH3) and iso-butyloxy (-OCH2CH(CH3)2) groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. nist.govsciencemadness.org This is due to their ability to donate electron density to the aromatic ring through resonance (a +M effect), which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. nih.gov The lone pairs on the oxygen atoms can be delocalized into the π-system of the ring. nih.gov

The directing effects of the substituents are as follows:

Methoxy group (at C4): Ortho- and para-directing. The positions ortho to the methoxy group are C3 and C5. The para position is C1, which is already substituted with bromine.

Iso-butyloxy group (at C3): Ortho- and para-directing. The positions ortho to the iso-butyloxy group are C2 and C4. The para position is C6.

Bromine atom (at C1): Ortho- and para-directing, despite being a deactivator. nist.govresearchgate.net The positions ortho to the bromine are C2 and C6. The para position is C4, which is substituted with the methoxy group.

Considering the combined directing effects, the most likely positions for electrophilic attack would be C2, C5, and C6. The final regioselectivity of a reaction would depend on the specific electrophile and reaction conditions, taking into account both electronic and steric factors.

Table 1: Predicted Relative Reactivity of Substituted Benzenes in Electrophilic Aromatic Substitution This table presents qualitative predictions based on the electronic effects of substituents.

| Compound | Substituents | Predicted Reactivity vs. Benzene |

| Anisole (B1667542) | -OCH3 | Strongly Activating |

| Bromobenzene | -Br | Deactivating |

| 1,2-Dimethoxybenzene | Two -OCH3 groups | Very Strongly Activating |

| This compound | -Br, -O-iso-Bu, -OCH3 | Activating |

Hammett-Type Correlations and Quantitative Structure-Activity Relationships (QSAR) in Related Aromatic Systems

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. chemicalbook.comchemicalbook.com It relates the rate or equilibrium constant of a reaction for a substituted benzene derivative to that of the unsubstituted compound through the equation: log(k/k₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed in medicinal chemistry and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govnih.gov For aromatic ethers, QSAR models have been developed to predict properties like anesthetic action. researchgate.net In the context of this compound, a QSAR study would require a dataset of structurally similar compounds and their measured activities. Such studies could elucidate the quantitative impact of the bromine, iso-butyloxy, and methoxy groups on a particular property. For instance, the lipophilicity, electronic character, and steric bulk of the substituents would be key descriptors in a QSAR model.

Table 2: Illustrative Hammett σ Constants for Related Substituents This data is for para-substituted benzoic acids and serves to illustrate the electronic effects of different groups.

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -H | 0.00 | Neutral |

| -CH3 | -0.17 | Electron-donating |

| -OCH3 | -0.27 | Strongly electron-donating |

| -Br | +0.23 | Electron-withdrawing |

| -NO2 | +0.78 | Strongly electron-withdrawing |

Modulation of Molecular Properties through Substituent Variation

The physical and chemical properties of an aromatic molecule can be fine-tuned by altering its substituents.

As previously discussed, ether groups (alkoxy groups) are strong electron-donating groups through resonance (+M effect) and weak electron-withdrawing groups through induction (-I effect). nih.gov The net result is a significant increase in electron density on the aromatic ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack and also influences properties like the acidity or basicity of other functional groups on the ring.

Interplay of Electronic and Steric Factors in Aromatic Substitution Reactions

The outcome of an electrophilic aromatic substitution reaction is governed by a delicate balance of electronic and steric effects. nih.gov While the electronic effects of the substituents determine the inherent reactivity and the preferred positions of attack, steric hindrance can prevent an electrophile from approaching a sterically crowded position.

In this compound, the positions ortho to the activating alkoxy groups (C2, C5, and C6) are electronically favored for substitution. However, the bulky iso-butyloxy group at C3 might sterically hinder attack at the adjacent C2 position. Similarly, the bromine atom at C1 could sterically influence attack at the C2 and C6 positions. Therefore, while C2 is electronically activated by both the iso-butyloxy and bromine groups (ortho to both), it is also sterically hindered. The C5 position is ortho to the methoxy group and meta to the iso-butyloxy and bromine groups, making it electronically activated and relatively less hindered. The C6 position is ortho to the bromine and para to the iso-butyloxy group, making it electronically activated but potentially hindered by the adjacent bromine. The exact product distribution would depend on the size of the incoming electrophile. A smaller electrophile might be able to access the more sterically hindered but electronically favorable positions, while a larger electrophile would likely react at the less hindered positions.

Table 3: Summary of Substituent Effects in this compound

| Substituent | Position | Electronic Effect (Reactivity) | Directing Effect | Steric Hindrance |

| Bromine | C1 | Deactivating (-I > +M) | Ortho, Para | Moderate |

| Iso-butyloxy | C3 | Activating (+M > -I) | Ortho, Para | High |

| Methoxy | C4 | Activating (+M > -I) | Ortho, Para | Low |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Bromo-3-iso-butyloxy-4-methoxybenzene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the isobutoxy and methoxy (B1213986) groups. The aromatic region would feature three protons on the substituted benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the bromo, isobutoxy, and methoxy substituents. The isobutoxy group would produce a doublet for the six equivalent methyl protons, a multiplet for the single methine proton, and a doublet for the two methylene (-O-CH₂-) protons. The methoxy group would appear as a sharp singlet corresponding to its three equivalent protons.

The ¹³C NMR spectrum provides information on all eleven carbon atoms in the molecule. The spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bonded to the bromine atom would appear at a specific chemical shift, while the carbons bonded to the oxygen atoms of the ether groups would be shifted downfield. The four carbons of the isobutyl group and the single carbon of the methyl group would also be readily identifiable in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.1 - 7.3 | d | 1H | Ar-H |

| ~6.8 - 7.0 | dd | 1H | Ar-H |

| ~6.7 - 6.9 | d | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.75 | d | 2H | -OCH₂- |

| ~2.0 - 2.2 | m | 1H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 - 155 | Ar-C-O |

| ~145 - 150 | Ar-C-O |

| ~125 - 130 | Ar-C-H |

| ~115 - 120 | Ar-C-H |

| ~110 - 115 | Ar-C-Br |

| ~110 - 115 | Ar-C-H |

| ~75 | -OCH₂- |

| ~56 | -OCH₃ |

| ~28 | -CH(CH₃)₂ |

Note: The predicted values are based on typical chemical shifts for similar functional groups and substitution patterns on a benzene ring.

While 1D NMR confirms the static structure, two-dimensional (2D) NMR techniques are employed to study the spatial relationships between atoms and the molecule's dynamic behavior. ipb.ptauremn.org.br

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the isobutyl group, confirming the connectivity between the methylene, methine, and methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton(s). ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt For instance, it would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the methylene protons of the isobutoxy group to their corresponding aromatic carbon, thus confirming the substitution pattern on the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its rotating-frame equivalent (ROESY) are invaluable for conformational analysis. These experiments detect through-space interactions between protons that are close to each other, regardless of their bonding. This data can reveal the preferred orientation of the flexible isobutoxy side chain relative to the plane of the benzene ring.

These advanced methods provide a detailed map of molecular conformation and can be used at various temperatures to study the dynamics of bond rotation and conformational exchange. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as structural details derived from its fragmentation patterns. libretexts.org

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₁H₁₅BrO₂. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The presence of bromine is particularly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M⁺) peak, which will appear as two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). youtube.com

Table 3: HRMS Data for this compound (C₁₁H₁₅BrO₂)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|---|---|

| [M]⁺ | 258.0255 | 260.0235 |

| [M+H]⁺ | 259.0334 | 261.0313 |

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce structural features. libretexts.org For this compound, key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. libretexts.orgmiamioh.edu This could involve the loss of an isobutyl radical from the molecular ion.

Loss of Alkene: A common rearrangement for ethers involves the elimination of an alkene. In this case, the loss of isobutylene (C₄H₈) from the molecular ion would result in a prominent fragment ion corresponding to the brominated methoxyphenol radical cation.

Cleavage of the C-Br Bond: The carbon-bromine bond can cleave, leading to the loss of a bromine radical. youtube.com

Aromatic Ring Fragmentation: The stable aromatic ring is less likely to fragment but can undergo characteristic cleavages under energetic conditions.

Analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the isobutoxy and methoxy groups on the bromo-substituted benzene core.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing valuable structural information.

For this compound, the IR and Raman spectra would exhibit key vibrational bands confirming the presence of its constituent parts:

C-O-C Stretching: Strong, characteristic absorption bands for both the aromatic-alkyl ether and the aromatic-methyl ether linkages would be prominent, typically in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹ correspond to the C-H bonds on the aromatic ring.

Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the C-H bonds of the isobutyl and methyl groups.

C-Br Stretching: A band in the far-infrared region, typically between 600 and 500 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2960-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| ~1250 | Aryl-O-Alkyl Asymmetric C-O-C Stretch |

| ~1040 | Aryl-O-Alkyl Symmetric C-O-C Stretch |

| 900-675 | Aromatic C-H Out-of-Plane Bend |

Together, these spectroscopic methods provide a rigorous and comprehensive characterization of this compound, confirming its molecular structure and providing insight into its conformational properties.

Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-Bromo-3-isobutyloxy-4-methoxybenzene, characteristic vibrational modes can be predicted based on its structure, which includes an aromatic ring, ether linkages, and an alkyl chain.

Key functional groups and their expected vibrational frequencies include:

Aromatic C-H stretch: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretch: Arising from the isobutyl and methyl groups, these stretches are expected in the 3000-2850 cm⁻¹ range.

C-O-C (ether) stretching: Aryl-alkyl ethers typically show asymmetric stretching vibrations around 1275-1200 cm⁻¹ and symmetric stretching near 1075-1020 cm⁻¹. The presence of two ether groups (methoxy and isobutyloxy) would likely result in complex bands in this region.

Aromatic C=C stretching: These vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ region.

C-Br stretch: The carbon-bromine bond vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 1: Predicted Infrared Absorption Ranges for 1-Bromo-3-isobutyloxy-4-methoxybenzene

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretch | 1275 - 1200 |

| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretch | 1075 - 1020 |

| C-H (Alkyl) | Bend | 1470 - 1350 |

| C-Br | Stretch | 600 - 500 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and dihedral angles, confirming the molecule's connectivity and stereochemistry.

Solid-State Structure Determination and Confirmation

To perform X-ray crystallography, a single crystal of 1-Bromo-3-isobutyloxy-4-methoxybenzene of suitable quality must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While no published crystal structure for 1-Bromo-3-isobutyloxy-4-methoxybenzene is currently available, the general procedure would confirm the substitution pattern on the benzene ring and the conformation of the isobutyloxy side chain.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The analysis of a crystal structure provides precise geometric parameters. For 1-Bromo-3-isobutyloxy-4-methoxybenzene, key parameters of interest would include:

The lengths of the C-Br, C-O, and C-C bonds within the aromatic ring and the side chains.

The bond angles around the substituted carbon atoms of the benzene ring and the oxygen atoms of the ether groups.

The dihedral angles, which describe the rotational orientation of the methoxy and isobutyloxy groups relative to the plane of the benzene ring.

This data is invaluable for understanding steric and electronic effects within the molecule. For instance, the orientation of the bulky isobutyloxy group could influence the crystal packing arrangement. In the absence of direct experimental data, theoretical calculations can provide estimates for these structural parameters.

Table 2: Theoretically Expected Bond Parameters for Key Fragments

| Bond/Angle | Type | Expected Value |

| C-C | Aromatic | ~1.39 Å |

| C-O | Aryl Ether | ~1.36 Å |

| C-O | Alkyl Ether | ~1.43 Å |

| C-Br | Aromatic | ~1.90 Å |

| C-O-C | Methoxy | ~117° |

| C-O-C | Isobutyloxy | ~118° |

| C-C-C | Benzene Ring | ~120° |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques widely used for these purposes in organic synthesis.

Gas Chromatography (GC) for Conversion and Selectivity Determination